molecular formula C20H17BrN4O2 B250975 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide

5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Cat. No.: B250975
M. Wt: 425.3 g/mol
InChI Key: FMDIUQKGMRSICX-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.

    Bromination: The benzotriazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Furan-2-carboxamide: The brominated benzotriazole is coupled with furan-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-bromophenyl)furan-2-carboxamide
  • 5-bromo-N-(4-phenylthiazol-2-yl)benzamide
  • 5-bromo-2-chlorophenyl(4-ethoxyphenyl)methanone

Uniqueness

5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide is unique due to its specific substitution pattern and the presence of both benzotriazole and furan moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-bromo-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17BrN4O2/c1-3-13-4-6-14(7-5-13)25-23-16-10-12(2)15(11-17(16)24-25)22-20(26)18-8-9-19(21)27-18/h4-11H,3H2,1-2H3,(H,22,26)

InChI Key

FMDIUQKGMRSICX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C

Origin of Product

United States

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